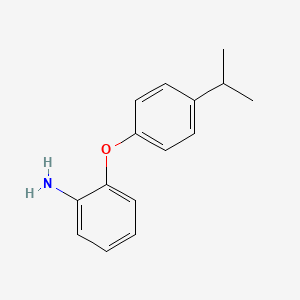

2-(4-Isopropylphenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

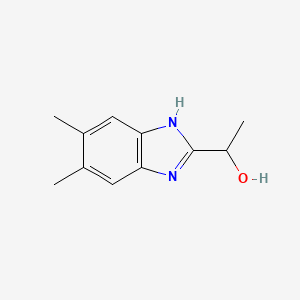

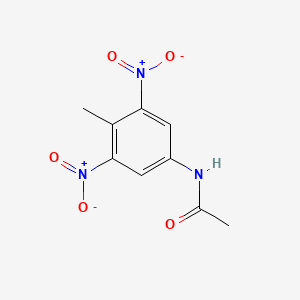

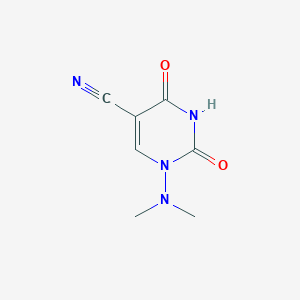

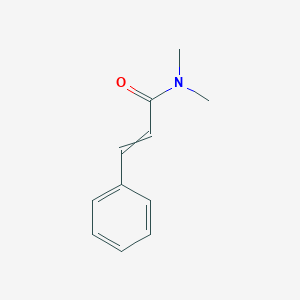

“2-(4-Isopropylphenoxy)aniline” is a chemical compound with the molecular formula C15H17NO . It has a molecular weight of 227.30 g/mol . The compound is also known by other names such as “2-(4-propan-2-ylphenoxy)aniline” and "SCHEMBL1340524" .

Molecular Structure Analysis

The InChI string of “2-(4-Isopropylphenoxy)aniline” isInChI=1S/C15H17NO/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 . This indicates the presence of an isopropyl group and a phenoxy group attached to an aniline base . Physical And Chemical Properties Analysis

“2-(4-Isopropylphenoxy)aniline” has a molecular weight of 227.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 227.131014166 g/mol . The topological polar surface area is 35.2 Ų .Aplicaciones Científicas De Investigación

Remedial Technologies for Aniline Derivatives in Wastewater

Aniline and its derivatives, including compounds like 2-(4-Isopropylphenoxy)aniline, are widely used in industries such as pharmaceuticals and dyes. However, their presence in wastewater is concerning due to potential health and environmental impacts. Advanced Oxidation Processes (AOPs) have been identified as the most cost-effective and efficient technologies for eliminating these compounds from wastewater streams (Chaturvedi & Katoch, 2020).

Chemical Fixation of CO2 with Aniline Derivatives

Aniline derivatives are explored for carbon dioxide fixation, a process that converts CO2 into value-added chemicals, offering an economical and environmentally friendly solution. The cyclization of aniline derivatives with CO2 to form functionalized azoles is a notable method. This approach could significantly contribute to synthesizing important natural and biologically active azole derivatives, presenting a novel and sustainable synthesis methodology (Vessally et al., 2017).

Synthesis and Biological Properties of 2-(Azolyl)anilines

2-(Azolyl)anilines, derivatives of aniline compounds, show promise as effective nucleophiles in cyclocondensation reactions. Besides their chemical utility, these compounds and their derivatives demonstrate significant biological activity, which could be harnessed for various scientific applications, including potential therapeutic uses (Antypenko et al., 2017).

Genotoxic Activities of Aniline and its Metabolites

The genotoxic potential of aniline and its derivatives has been a subject of study due to their widespread industrial use. Understanding the genotoxic activities of these compounds, including 2-(4-Isopropylphenoxy)aniline, is crucial for evaluating their risks and implementing appropriate safety measures. It's important to investigate if aniline itself or its metabolites contribute to genetic mutations, which could lead to the development of cancer (Bomhard & Herbold, 2005).

Propiedades

IUPAC Name |

2-(4-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLGUIZJNDRKKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenoxy)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Chloro-2-(chloromethyl)phenoxy]acetic acid](/img/structure/B1361618.png)